molecular formula C30H37BrN2O3 B13101039 (4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate

(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13101039
M. Wt: 553.5 g/mol
InChI Key: BSKUHOUDEISYNX-PKMDPOOCSA-N
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Description

(4’S)-Tert-butyl 6-bromo-4’-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’S)-Tert-butyl 6-bromo-4’-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Key steps may include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a pyrrolidine derivative under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the 6-position of the naphthalene ring can be accomplished using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Piperidine Carbonylation: The 4-phenylpiperidine-1-carbonyl group can be introduced through a coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperidine moiety.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom at the 6-position is a reactive site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology and Medicine

    Pharmaceuticals: Potential use in drug development for its bioactive properties.

    Biological Probes: Used in research to study biological pathways and mechanisms.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (4’S)-Tert-butyl 6-bromo-4’-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The phenylpiperidine moiety may interact with receptors or enzymes, modulating their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar structural features.

    Phenylpiperidine Derivatives: Compounds with the phenylpiperidine moiety.

Uniqueness

    Structural Complexity: The combination of spirocyclic and phenylpiperidine features makes it unique.

    Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and applications.

Properties

Molecular Formula

C30H37BrN2O3

Molecular Weight

553.5 g/mol

IUPAC Name

tert-butyl (4'S)-7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C30H37BrN2O3/c1-29(2,3)36-28(35)33-19-26(30(20-33)15-7-10-23-18-24(31)11-12-25(23)30)27(34)32-16-13-22(14-17-32)21-8-5-4-6-9-21/h4-6,8-9,11-12,18,22,26H,7,10,13-17,19-20H2,1-3H3/t26-,30?/m0/s1

InChI Key

BSKUHOUDEISYNX-PKMDPOOCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C2(C1)CCCC3=C2C=CC(=C3)Br)C(=O)N4CCC(CC4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCC3=C2C=CC(=C3)Br)C(=O)N4CCC(CC4)C5=CC=CC=C5

Origin of Product

United States

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